molecular formula C16H18FNO3S B7499226 N-(2-ethyl-6-methylphenyl)-3-fluoro-4-methoxybenzenesulfonamide

N-(2-ethyl-6-methylphenyl)-3-fluoro-4-methoxybenzenesulfonamide

Cat. No. B7499226
M. Wt: 323.4 g/mol
InChI Key: AXWAKHCPXJEYOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-ethyl-6-methylphenyl)-3-fluoro-4-methoxybenzenesulfonamide, also known as N-(2-ethyl-6-methylphenyl)-4-(fluoromethoxy)-3-sulfamoylbenzamide (EMBF), is a sulfonamide derivative that has been extensively studied in the field of medicinal chemistry. This compound has been shown to have a variety of biological activities, including anti-inflammatory, anti-tumor, and anti-angiogenic effects.

Mechanism of Action

The exact mechanism of action of EMBF is not fully understood. However, it is believed that EMBF exerts its anti-inflammatory and anti-tumor effects by inhibiting the activity of nuclear factor kappa B (NF-κB), a transcription factor that plays a key role in the regulation of inflammation and tumorigenesis. EMBF has also been shown to inhibit the activity of matrix metalloproteinases (MMPs), enzymes that are involved in the degradation of extracellular matrix proteins and play a key role in tumor invasion and metastasis.
Biochemical and Physiological Effects:
EMBF has been shown to have a variety of biochemical and physiological effects. In addition to its anti-inflammatory and anti-tumor effects, EMBF has been shown to inhibit angiogenesis, the process by which new blood vessels are formed. This effect is believed to be due to the inhibition of vascular endothelial growth factor (VEGF) signaling. EMBF has also been shown to have neuroprotective effects, protecting neurons from oxidative stress-induced damage.

Advantages and Limitations for Lab Experiments

One of the advantages of EMBF is that it has been extensively studied in both in vitro and in vivo experiments, making it a well-characterized compound. However, one of the limitations of EMBF is that it has low solubility in water, which can make it difficult to work with in certain experimental settings.

Future Directions

There are several potential future directions for the study of EMBF. One area of interest is the development of EMBF derivatives with improved solubility and potency. Another area of interest is the investigation of the neuroprotective effects of EMBF, which could have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Finally, the anti-angiogenic effects of EMBF could be further investigated for their potential use in the treatment of cancer.

Synthesis Methods

The synthesis of EMBF involves the reaction of 3-fluoro-4-methoxybenzenesulfonyl chloride with 2-ethyl-6-methylphenylamine in the presence of a base. The resulting product is then treated with ammonium carbonate to yield EMBF. The overall yield of this reaction is approximately 65%.

Scientific Research Applications

EMBF has been extensively studied for its anti-inflammatory and anti-tumor properties. It has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α) in both in vitro and in vivo studies. In addition, EMBF has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells.

properties

IUPAC Name

N-(2-ethyl-6-methylphenyl)-3-fluoro-4-methoxybenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18FNO3S/c1-4-12-7-5-6-11(2)16(12)18-22(19,20)13-8-9-15(21-3)14(17)10-13/h5-10,18H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXWAKHCPXJEYOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC(=C1NS(=O)(=O)C2=CC(=C(C=C2)OC)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18FNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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